4-hydroxy-1-(isoquinolin-5-yl)butan-1-one
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Description
Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline and quinoline are benzopyridines, which are composed of a benzene ring fused to a pyridine ring . 4-Hydroxy-1-butanone is a type of ketone, which is an organic compound with a carbonyl group (C=O) bonded to two other atoms .
Molecular Structure Analysis
The molecular structure of “4-hydroxy-1-(isoquinolin-5-yl)butan-1-one” would likely involve an isoquinoline ring attached to a 4-hydroxy-1-butanone group .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, isoquinolines generally undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Isoquinoline is a colorless hygroscopic liquid at temperatures above its melting point with a penetrating, unpleasant odor .Mechanism of Action
Future Directions
The future directions for research on “4-hydroxy-1-(isoquinolin-5-yl)butan-1-one” would likely depend on its properties and potential applications. Given the biological and pharmaceutical activities of isoquinolines, it could be interesting to explore whether “this compound” has similar activities .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-hydroxy-1-(isoquinolin-5-yl)butan-1-one involves the condensation of isoquinoline-5-carboxaldehyde with 4-hydroxybutanone in the presence of a base, followed by reduction of the resulting imine to yield the final product.", "Starting Materials": [ "Isoquinoline-5-carboxaldehyde", "4-hydroxybutanone", "Base (e.g. sodium hydroxide)", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Mix isoquinoline-5-carboxaldehyde and 4-hydroxybutanone in a suitable solvent (e.g. ethanol) in the presence of a base (e.g. sodium hydroxide).", "Step 2: Heat the mixture under reflux for several hours to allow for condensation of the aldehyde and ketone to form an imine.", "Step 3: Cool the reaction mixture and add a reducing agent (e.g. sodium borohydride) to reduce the imine to the corresponding amine.", "Step 4: Acidify the reaction mixture to protonate the amine and isolate the final product by filtration or extraction." ] } | |
CAS No. |
1699519-62-4 |
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.2 |
Purity |
91 |
Origin of Product |
United States |
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